Positional Isomerism: Ortho- vs. Para-Methoxy Substitution Defines Distinct Chemical Space Despite Identical Bulk Descriptors
CAS 941885-14-9 (2-methoxy, ortho) and CAS 941915-91-9 (4-methoxy, para) share identical molecular formula, molecular weight, XLogP3-AA (4.2), hydrogen-bond donor count (1), hydrogen-bond acceptor count (7), and rotatable bond count (9) [1][2]. The sole chemical difference is the position of the methoxy substituent on the phenoxy ring. This positional isomerism yields different InChIKeys (STLGRAIDULAFFV-N vs. HVTDDDYYJNDJQH-UHFFFAOYSA-N) and distinct three-dimensional electrostatic surfaces, which can lead to divergent target-binding affinities and metabolic fates despite identical scalar computed properties [3]. No published head-to-head bioactivity data exist for either compound.
| Evidence Dimension | Positional isomerism – methoxy substitution location on phenoxy ring |
|---|---|
| Target Compound Data | 2-methoxyphenoxy (ortho); InChIKey: STLGRAIDULAFFV-N |
| Comparator Or Baseline | CAS 941915-91-9: 4-methoxyphenoxy (para); InChIKey: HVTDDDYYJNDJQH-UHFFFAOYSA-N |
| Quantified Difference | No quantitative bioactivity difference available; differentiation is structural (ortho vs. para) with identical MW (418.5), XLogP3 (4.2), HBD (1), HBA (7), rotatable bonds (9) |
| Conditions | Computed by PubChem 2.2 / XLogP3 3.0 / Cactvs 3.4.8.24 (in silico) |
Why This Matters
For SAR programs, purchasing the correct positional isomer is critical because ortho/para methoxy substitution can alter binding poses, yet bulk computed properties cannot distinguish them—researchers must verify by InChIKey before procurement.
- [1] PubChem Compound Summary for CID 16850131 (CAS 941885-14-9). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 16850133 (CAS 941915-91-9). National Center for Biotechnology Information (2025). View Source
- [3] ChEMBL Compound Report for CHEMBL2093702 (CAS 941885-14-9). European Bioinformatics Institute (2025). No bioactivity data available. View Source
